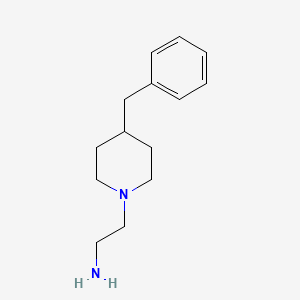

2-(4-Benzylpiperidin-1-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNDXYHWLSHXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381567 | |

| Record name | 2-(4-benzylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25842-32-4 | |

| Record name | 4-(Phenylmethyl)-1-piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25842-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-benzylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Benzylpiperidin-1-yl)ethanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(4-Benzylpiperidin-1-yl)ethanamine. Due to the limited availability of experimental data for this specific compound, this document combines reported information with predicted values and general methodologies applicable to structurally similar molecules. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related piperidine derivatives.

Chemical Identity and Physical Properties

This compound is a disubstituted piperidine derivative with a benzyl group at the 4-position and an aminoethyl group at the 1-position of the piperidine ring.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | P&S Chemicals[1] |

| CAS Number | 25842-32-4 | BLD Pharm[2], P&S Chemicals[1] |

| Molecular Formula | C14H22N2 | BLD Pharm[2], P&S Chemicals[1] |

| Molecular Weight | 218.34 g/mol | BLD Pharm[2] |

| Synonyms | 1-(2-Aminoethyl)-4-benzylpiperidine, 2-(4-Benzylpiperidino)-1-ethanamine, 2-[4-(Phenylmethyl)piperidin-1-yl]ethanamine | P&S Chemicals[1], ChemicalBook[3] |

| Physical Form | Liquid (Predicted) | ChemicalBook[3] |

| Color | Clear (Predicted) | ChemicalBook[3] |

| Boiling Point | 130-131 °C at 3 mmHg (Predicted) | ChemicalBook[3] |

| Density | 1.005 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 10.21 ± 0.10 (Predicted) | ChemicalBook[3] |

| Storage | 2-8°C, Keep in dark place, Sealed in dry | BLD Pharm[2], ChemicalBook[3] |

Chemical Structure

The chemical structure of this compound consists of a central piperidine ring. A benzyl group (a phenylmethyl group) is attached to the carbon at the 4-position of the piperidine ring. An ethanamine (aminoethyl) group is attached to the nitrogen atom at the 1-position.

It is important to distinguish this compound from its isomer, 2-(1-benzylpiperidin-4-yl)ethanamine, where the positions of the benzyl and aminoethyl groups are swapped. The majority of published research on benzyl-substituted aminoethylpiperidines focuses on this alternative isomer.

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route involves the N-alkylation of 4-benzylpiperidine with a protected 2-aminoethyl halide, followed by deprotection.

Methodology:

-

N-Alkylation: 4-Benzylpiperidine would be reacted with a suitable N-protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in an appropriate aprotic solvent (e.g., acetonitrile or DMF). The reaction would likely be heated to drive it to completion.

-

Deprotection: The resulting phthalimide-protected intermediate would then be deprotected. A common method for phthalimide removal is treatment with hydrazine hydrate in a protic solvent like ethanol, with heating.

-

Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel.

-

Characterization: The final product's identity and purity would be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group, methine and methylene protons of the piperidine ring, and methylene protons of the ethanamine side chain.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the ethanamine side chain.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 218.1783 Da.[4] Common ionization techniques such as Electrospray Ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 219.1856.[4]

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 219.18558 |

| [M+Na]⁺ | 241.16752 |

| [M-H]⁻ | 217.17102 |

| [M]⁺ | 218.17775 |

| Data from PubChemLite[4] |

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways affected by this compound.

However, the piperidine scaffold is a well-known privileged structure in medicinal chemistry, and many N-substituted piperidine derivatives exhibit a wide range of pharmacological activities. Structurally related compounds, particularly derivatives of the isomer 2-(1-benzylpiperidin-4-yl)ethanamine, have been investigated for various therapeutic applications, including as agents targeting neurological disorders. For instance, derivatives of the isomer have been explored as potential treatments for Alzheimer's disease by acting as acetylcholinesterase inhibitors.[5] Other substituted piperidines are known to interact with dopamine, serotonin, and norepinephrine transporters.[6]

Given the structural motifs present in this compound, it could be hypothesized to have activity at various CNS targets. However, any such potential activity would require experimental validation through biological screening and assays.

Conclusion

This compound is a chemical compound for which there is a notable lack of published experimental data. This guide has consolidated the available information and provided a framework for its synthesis and characterization based on established chemical principles. The biological potential of this compound remains unexplored, but its structural features suggest that it may be of interest for screening in various drug discovery programs, particularly those targeting the central nervous system. Further research is required to elucidate its precise physicochemical properties, develop optimized synthetic routes, and investigate its pharmacological profile.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 25842-32-4|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(4-BENZYLPIPERIDINO)-1-ETHANAMINE | 25842-32-4 [chemicalbook.com]

- 4. PubChemLite - 2-(4-benzylpiperidin-1-yl)ethan-1-amine (C14H22N2) [pubchemlite.lcsb.uni.lu]

- 5. asianpubs.org [asianpubs.org]

- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Benzylpiperidin-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Benzylpiperidin-1-yl)ethanamine, a piperidine derivative with significant potential in neuropharmacology. This document details its chemical identity, structural features, and key physicochemical parameters. Furthermore, it outlines experimental protocols for its synthesis and the determination of its fundamental properties. The guide also explores the compound's interaction with the cholinergic system, a critical aspect of its mechanism of action, through detailed signaling pathway diagrams. This information is intended to support further research and development of this compound for therapeutic applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted piperidine with a benzyl group at the 4-position and an aminoethyl group at the 1-position of the piperidine ring. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(1-Benzylpiperidin-4-yl)ethanamine[1] |

| CAS Number | 86945-25-7[2][3] |

| Molecular Formula | C₁₄H₂₂N₂[1][3] |

| Molecular Weight | 218.34 g/mol [1] |

| Canonical SMILES | C1CN(CCC1CCN)CC2=CC=CC=C2[1] |

| InChI Key | OUYRPOHWEJUTCQ-UHFFFAOYSA-N[1][3] |

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. The available data for this compound are summarized in the following table.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Liquid at room temperature. | [3] |

| Boiling Point | 130-131 °C at 3 mmHg. | ChemicalBook |

| pKa (predicted) | 10.21 ± 0.10 | ChemicalBook |

| logP (predicted) | 2.2474 | [2] |

| Solubility | Likely more soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) than in water. Insoluble in water. | [4][5] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of N-Benzylpiperidine-4-carboxaldehyde with nitromethane, followed by reduction of the nitro group. A general procedure is outlined below, based on established synthetic strategies for similar compounds.

Materials:

-

N-Benzylpiperidine-4-carboxaldehyde

-

Nitromethane

-

Ammonium acetate

-

Acetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, dropping funnel, magnetic stirrer, etc.)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Step 1: Henry Reaction (Nitroaldol Condensation)

-

To a solution of N-Benzylpiperidine-4-carboxaldehyde (1.0 eq) in acetic acid, add nitromethane (excess, e.g., 5-10 eq) and ammonium acetate (catalytic amount).

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (E)-1-benzyl-4-(2-nitrovinyl)piperidine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction of the Nitro Group

-

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and in an anhydrous solvent.

-

Prepare a suspension of lithium aluminum hydride (excess, e.g., 3-4 eq) in anhydrous diethyl ether or THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Dissolve the (E)-1-benzyl-4-(2-nitrovinyl)piperidine from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and quench it by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).

-

Filter the resulting precipitate (aluminum salts) and wash it thoroughly with the reaction solvent.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Determination of Melting Point (of the Hydrochloride Salt)

Since the free base is a liquid, the melting point is typically determined for a solid salt form, such as the hydrochloride.

Protocol:

-

Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) dropwise until precipitation is complete.

-

Collect the precipitated hydrochloride salt by vacuum filtration and wash it with cold anhydrous diethyl ether.

-

Dry the salt under vacuum.

-

Place a small amount of the dried salt into a capillary tube, sealed at one end.

-

Use a calibrated melting point apparatus to determine the melting point range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Determination of pKa by Potentiometric Titration

Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the amine solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. For a diamine, two equivalence points may be observed.

Determination of logP (Shake-Flask Method)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a mixture of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD) and allow the two phases to saturate each other overnight.

-

Add a known amount of the stock solution to a known volume of the water/buffer phase in a separatory funnel.

-

Add an equal volume of the n-octanol phase.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential as a modulator of the cholinergic system, which plays a crucial role in cognitive functions such as learning and memory. Its primary proposed mechanisms of action involve the inhibition of acetylcholinesterase (AChE) and potential interactions with muscarinic acetylcholine receptors (mAChRs).

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the signal. Inhibition of AChE leads to an increase in the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by acetylcholine. There are five subtypes (M1-M5), which are broadly classified based on the G-protein they couple to. M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channels. The interaction of this compound with these receptors could contribute to its overall pharmacological profile.

Gq-Coupled Muscarinic Receptor Signaling Pathway:

Gi-Coupled Muscarinic Receptor Signaling Pathway:

Conclusion

This technical guide has consolidated the available physicochemical and pharmacological information for this compound. The provided data and experimental protocols offer a foundational resource for researchers engaged in the study and development of this compound. Its activity within the cholinergic system suggests a promising avenue for the development of novel therapeutics for neurological disorders. Further experimental validation of the predicted physicochemical properties and a more detailed elucidation of its interactions with specific muscarinic receptor subtypes are warranted to fully characterize its therapeutic potential.

References

An In-depth Technical Guide to CAS Number 25842-32-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 25842-32-4, also known as 2-(4-benzylpiperidin-1-yl)ethan-1-amine. This document collates available data on its chemical properties, synonyms, synthesis, and its application in scientific research, particularly in the field of neuropharmacology.

Chemical Properties and Synonyms

2-(4-benzylpiperidin-1-yl)ethan-1-amine is a piperidine derivative with a benzyl group at the 4-position and an aminoethyl group at the 1-position of the piperidine ring. Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers and Synonyms

| Property | Value |

| CAS Number | 25842-32-4 |

| IUPAC Name | 2-(4-benzylpiperidin-1-yl)ethan-1-amine |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

| Synonyms | 2-(4-benzylpiperidin-1-yl)ethanamine, 2-(4-Benzyl-piperidin-1-yl)-ethylamine, 2-(4-benzylpiperidino)-1-ethanamine, 1-(2-Aminoethyl)-4-benzylpiperidine, 2-(1-benzylpiperidin-4-yl)ethylamine |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 130-131 °C at 3 mmHg | Chemical Supplier |

| Predicted pKa | 10.21 ± 0.10 | Chemical Supplier |

| Predicted XLogP3 | 2.3 | PubChem |

| Topological Polar Surface Area | 29.3 Ų | PubChem |

Note: Most physicochemical data available is predicted. Experimental validation is recommended for precise applications.

Synthesis

The synthesis of 2-(4-benzylpiperidin-1-yl)ethan-1-amine has been described in the scientific literature. A key method was reported by Contreras et al. in the Journal of Medicinal Chemistry. The synthesis is a multi-step process starting from 4-piperidineethanol.

Experimental Protocol: Synthesis of 2-(4-benzylpiperidin-1-yl)ethan-1-amine

This protocol is based on the methods described by Contreras, J. M., et al. (J. Med. Chem. 1999, 42, 5, 730–741).

Step 1: N-Benzylation of 4-Piperidineethanol

-

To a solution of 4-piperidineethanol in a suitable solvent (e.g., dimethylformamide), add a base such as potassium carbonate.

-

Add benzyl bromide dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting N-benzyl-4-piperidineethanol by column chromatography.

Step 2: Conversion of the Alcohol to the Amine

-

The hydroxyl group of N-benzyl-4-piperidineethanol is first converted to a good leaving group, for example, by mesylation or tosylation. To a solution of the alcohol in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride.

-

The resulting mesylate is then reacted with a source of ammonia, such as a solution of ammonia in methanol, in a sealed tube at elevated temperature.

-

Alternatively, a Gabriel synthesis approach can be used by reacting the mesylate with potassium phthalimide followed by hydrazinolysis.

-

After the reaction is complete, the mixture is worked up by extraction and purified by column chromatography to yield 2-(4-benzylpiperidin-1-yl)ethan-1-amine.

Below is a DOT script for a high-level workflow of the synthesis.

Caption: Synthetic workflow for 2-(4-benzylpiperidin-1-yl)ethan-1-amine.

Biological Activity and Applications in Research

2-(4-benzylpiperidin-1-yl)ethan-1-amine serves as a crucial building block in the development of pharmacologically active compounds, particularly those targeting the central nervous system. Its structural motif is found in potent ligands for sigma receptors and inhibitors of acetylcholinesterase (AChE).

Sigma Receptor Ligands

The 1-benzylpiperidine moiety is a common scaffold for high-affinity sigma receptor ligands. These receptors are implicated in a variety of neurological and psychiatric conditions, including addiction, depression, and neurodegenerative diseases. Researchers have utilized derivatives of 2-(4-benzylpiperidin-1-yl)ethan-1-amine to probe the structure-activity relationships of sigma receptor binding.

Acetylcholinesterase Inhibitors

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The benzylpiperidine core of CAS 25842-32-4 has been incorporated into novel AChE inhibitors, often designed as multi-target-directed ligands.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays commonly used to evaluate the biological activity of compounds derived from 2-(4-benzylpiperidin-1-yl)ethan-1-amine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the activity of acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Initiate the reaction by adding the AChE enzyme solution to the wells.

-

Immediately after adding the enzyme, add the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals for a set period.

-

The rate of the reaction is proportional to the AChE activity. The inhibitory effect of the test compound is calculated by comparing the reaction rate in the presence of the compound to the rate of a control reaction without the inhibitor.

The workflow for this assay is depicted in the following diagram.

Caption: Acetylcholinesterase inhibition assay workflow.

Sigma Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of a test compound for sigma receptors.

Materials:

-

Cell membranes expressing the sigma receptor of interest (e.g., from transfected cell lines or animal tissue)

-

Radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors)

-

Test compound

-

Incubation buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In test tubes, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations.

-

Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

The affinity of the test compound (Ki) is determined by analyzing the competition between the test compound and the radioligand for binding to the receptor.

The logical flow of the sigma receptor binding assay is illustrated below.

Caption: Sigma receptor binding assay workflow.

Conclusion

CAS number 25842-32-4, 2-(4-benzylpiperidin-1-yl)ethan-1-amine, is a valuable chemical intermediate for the synthesis of novel compounds with potential therapeutic applications in neurological disorders. Its core structure is a key pharmacophore for sigma receptor ligands and acetylcholinesterase inhibitors. This guide provides a summary of its known properties and common experimental procedures to facilitate its use in research and drug development. Further experimental validation of its physicochemical properties is encouraged for applications requiring high precision.

The Versatile Scaffold: A Technical Guide to 2-(4-Benzylpiperidin-1-yl)ethanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Benzylpiperidin-1-yl)ethanamine is a key building block in medicinal chemistry, recognized for its integral role in the development of potent and selective therapeutic agents. Its unique structural features, combining a benzyl group, a piperidine ring, and an ethanamine side chain, provide a versatile scaffold for designing molecules with a wide range of pharmacological activities. This technical guide delves into the synthesis, applications, and experimental protocols associated with this compound, with a particular focus on its application in the discovery of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. The N-benzyl piperidine (N-BP) motif is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature, allowing for fine-tuning of efficacy and physicochemical properties.[1] This motif can engage in crucial cation-π interactions with target proteins.[1]

Synthesis and Chemical Properties

General Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

| CAS Number | 86945-25-7 |

| Appearance | Liquid |

Applications in Medicinal Chemistry: A Focus on Acetylcholinesterase Inhibition

The this compound scaffold is a prominent feature in a multitude of compounds designed as acetylcholinesterase (AChE) inhibitors. In the context of Alzheimer's disease, the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy to enhance cholinergic neurotransmission and alleviate cognitive symptoms.[1][3][4] The ethyl-N-benzyl-piperidinyl side chain, a key feature of this compound, is also present in the well-known AChE inhibitor, donepezil, highlighting its importance for potent activity.[5]

Quantitative Data: Inhibitory Activity of Derivatives

The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC₅₀) of various derivatives synthesized using the this compound building block.

| Compound ID | Modification on Ethanamine | Target Enzyme | IC₅₀ (µM) | Reference |

| d5 | N-substituted with a histone deacetylase (HDAC) inhibitor moiety | Human AChE | 6.89 | [6] |

| d10 | N-substituted with a histone deacetylase (HDAC) inhibitor moiety | Human AChE | 3.22 | [6] |

| 4a | N-substituted with a 2-chlorobenzoyl group | Eel AChE | 0.91 ± 0.045 | [7][8] |

| 4g | N-substituted with a 3-methoxybenzoyl group | Eel AChE | 5.5 ± 0.7 | [7][8] |

| 28 | N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)carboxamide | AChE | 0.41 ± 1.25 | [9] |

| 20 | N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carboxamide | AChE | 5.94 ± 1.08 | [9] |

| 4a | N-benzyl-piperidine derivative | Human AChE | 2.08 ± 0.16 | [10] |

| 4a | N-benzyl-piperidine derivative | Human BuChE | 7.41 ± 0.44 | [10] |

Experimental Protocols

General Synthesis of this compound Derivatives (as AChE Inhibitors)

The following is a generalized protocol for the synthesis of N-substituted derivatives of this compound, based on common synthetic strategies reported in the literature.[5]

Materials:

-

This compound

-

Appropriate acyl chloride or carboxylic acid

-

Coupling agents (e.g., HATU, DCC)

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

1-Butanol

-

Ammonium chloride

Procedure:

-

Amide Coupling: To a solution of this compound in an anhydrous solvent (e.g., DMF), add the desired carboxylic acid, a coupling agent (e.g., HATU), and a base (e.g., DIPEA). Stir the reaction mixture at room temperature for 3-12 hours.

-

Alternative Acylation: Alternatively, to a solution of this compound in an anhydrous solvent (e.g., DCM) and a base (e.g., triethylamine), add the desired acyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Reaction with Chloro-heterocycles: In a separate approach, this compound can be reacted with a chloro-substituted heterocycle (e.g., 2-chloro-5-phenyl-1,3,4-thiadiazole) in a solvent such as 1-butanol in the presence of ammonium chloride at reflux conditions.[5]

-

Work-up and Purification: After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the IC₅₀ value of a test compound against acetylcholinesterase using the colorimetric method developed by Ellman.[11][12]

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other source)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

In each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the AChE solution.

-

Incubate the plate at 37 °C for 15 minutes.

-

To initiate the reaction, add 20 µL of DTNB solution and 20 µL of ATCI solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway and the Role of AChE Inhibitors

Acetylcholine (ACh) is a critical neurotransmitter in the brain, playing a vital role in cognitive functions such as learning and memory.[1][3] In a healthy synapse, ACh is released from the presynaptic neuron, binds to its receptors on the postsynaptic neuron to transmit the signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft. In Alzheimer's disease, there is a deficit in cholinergic signaling, partly due to the loss of cholinergic neurons.[1] AChE inhibitors, such as those derived from this compound, block the action of AChE, leading to an increase in the concentration and duration of ACh in the synapse, thereby enhancing cholinergic signaling.

Role of Acetylcholinesterase in Amyloid-β Aggregation

Beyond its role in neurotransmission, acetylcholinesterase has been implicated in the pathogenesis of Alzheimer's disease through its interaction with amyloid-beta (Aβ) peptides.[13] AChE can promote the aggregation of Aβ into neurotoxic fibrils, forming stable complexes that are found in amyloid plaques.[14][15][16][17] This non-cholinergic function of AChE presents another therapeutic avenue for inhibitors that can interfere with this interaction.

References

- 1. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 3. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies [mdpi.com]

- 14. Acetylcholinesterase promotes the aggregation of amyloid-beta-peptide fragments by forming a complex with the growing fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 [frontiersin.org]

- 16. Interaction of amyloid beta with humanin and acetylcholinesterase is modulated by ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The N-Benzylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique structural combination, featuring a basic piperidine ring and a lipophilic benzyl group, facilitates crucial interactions with a diverse array of biological targets. This versatility has rendered it an invaluable framework in the design and development of novel therapeutics for a wide spectrum of diseases, ranging from neurodegenerative disorders to cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of N-benzylpiperidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Physicochemical Properties and Synthetic Strategies

The N-benzylpiperidine scaffold's value in drug design is rooted in its physicochemical properties. The tertiary amine of the piperidine ring is typically protonated at physiological pH, enabling ionic interactions with target proteins. The benzyl group provides a lipophilic character, aiding in membrane permeability, and can engage in various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and crucial cation-π interactions with aromatic amino acid residues in protein binding pockets.[2][3]

General Synthesis: N-Alkylation of Piperidine

A common and straightforward method for the synthesis of N-benzylpiperidine derivatives is the N-alkylation of piperidine or a substituted piperidine with an appropriate benzyl halide (e.g., benzyl bromide or benzyl chloride).

Experimental Protocol: Direct N-Alkylation of Piperidine

Materials:

-

Piperidine (or a substituted piperidine derivative)

-

Substituted benzyl bromide or benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/stirrer

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperidine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature.

-

Add the substituted benzyl bromide or chloride (1.1 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylpiperidine derivative.

Therapeutic Applications and Biological Targets

The N-benzylpiperidine scaffold has been successfully incorporated into drugs targeting a variety of proteins implicated in disease. Below are some of the key examples.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

One of the most prominent applications of the N-benzylpiperidine scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. Donepezil (Aricept®) is a prime example, where the N-benzylpiperidine moiety plays a critical role in binding to the peripheral anionic site (PAS) of the AChE enzyme.

Table 1: In Vitro Activity of N-Benzylpiperidine-Based Acetylcholinesterase Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| Donepezil | eeAChE | 5.7 | [4] |

| Compound 21 | eeAChE | 0.56 | [5] |

| Compound 19 | eeAChE | 1.2 | [6] |

| Derivative 4a | hAChE | 2080 | [7] |

| Derivative 4a | hBChE | 7410 | [7] |

| Compound d5 | hAChE | 6890 | [8] |

| Compound d10 | hAChE | 3220 | [8] |

eeAChE: Acetylcholinesterase from electric eel; hAChE: Human Acetylcholinesterase; hBChE: Human Butyrylcholinesterase

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound solution. For the control wells (100% enzyme activity), add 20 µL of buffer with the same concentration of DMSO.

-

Add 140 µL of the DTNB solution to each well.

-

Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ubiquitin-Specific Protease 7 (USP7) Inhibitors for Cancer Therapy

The deubiquitinating enzyme USP7 is a promising target in oncology due to its role in stabilizing oncoproteins and proteins involved in immune evasion. N-benzylpiperidine derivatives have emerged as potent and selective USP7 inhibitors. These inhibitors typically function by disrupting the USP7-MDM2 interaction, leading to the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. The inhibition of USP7 ultimately leads to the stabilization and activation of p53, inducing apoptosis in cancer cells.

Table 2: In Vitro Activity of N-Benzylpiperidine-Based USP7 Inhibitors

| Compound | Target | IC₅₀ (nM) | KD (nM) | Cell Line | Cellular IC₅₀ (nM) | Reference |

| L55 | USP7 | 40.8 | 78.3 | LNCaP | 29.6 | [9] |

| L55 | USP7 | 40.8 | 78.3 | RS4;11 | 41.6 | [9] |

| J21 | USP7 | 41.35 | - | - | - | [10] |

Signaling Pathway: USP7-MDM2-p53 Axis

The following diagram illustrates the mechanism of action of N-benzylpiperidine-based USP7 inhibitors.

Caption: Mechanism of action of N-benzylpiperidine USP7 inhibitors.

Experimental Protocol: Cell-Based USP7 Inhibition Assay

Materials:

-

Cancer cell line expressing wild-type p53 (e.g., HCT116)

-

Cell culture medium and supplements

-

N-benzylpiperidine-based USP7 inhibitor

-

Antibodies for Western blotting (p53, MDM2, p21, and a loading control like β-actin)

-

Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

-

Cell Treatment: Seed the cancer cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the N-benzylpiperidine USP7 inhibitor for a specified period (e.g., 24, 48, or 72 hours).

-

Western Blotting:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against p53, MDM2, and p21, followed by the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and imaging system. An increase in p53 and p21 levels and a decrease in MDM2 levels indicate USP7 inhibition.

-

-

Cell Viability Assay:

-

Treat the cells with the inhibitor as described above.

-

At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the percentage of viable cells.

-

Calculate the IC₅₀ value for the inhibitor's effect on cell proliferation.

-

Sigma (σ) Receptor Ligands for CNS Disorders

Sigma receptors (σ₁ and σ₂) are chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane and are implicated in various neurological and psychiatric disorders. N-benzylpiperidine derivatives have been developed as high-affinity ligands for sigma receptors, showing potential as therapeutic agents for conditions such as neuropathic pain, depression, and neurodegenerative diseases.

Table 3: Binding Affinities of N-Benzylpiperidine Derivatives for Sigma Receptors

| Compound | Target | Ki (nM) | Reference |

| Compound 15 | σ₁ | 1.6 | [11] |

| Compound 15 | σ₂ | 1418 | [11] |

| Compound 24 | σ₁ | 8.8 | [11] |

| Compound 24 | σ₂ | 3725 | [11] |

| BFP | σ₁ | 10.9 | [12] |

| 10a | σ₁ | 8.3 | [13] |

| 10b | σ₁ | 3.1 | [13] |

Signaling Pathway: Sigma-1 Receptor Modulation

The following diagram provides a simplified overview of the signaling pathways modulated by sigma-1 receptor ligands.

Caption: Simplified signaling pathways of the Sigma-1 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptors

Materials:

-

Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells overexpressing the receptor)

-

[³H]-(+)-Pentazocine (radioligand)

-

Haloperidol (for determining non-specific binding)

-

Test N-benzylpiperidine compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.

-

For total binding wells, no unlabeled compound is added. For non-specific binding wells, a high concentration of haloperidol is added.

-

Incubate the plate at 37°C for 90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound's concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Dopamine Receptor Antagonists for CNS Disorders

N-benzylpiperidine derivatives have also been investigated as antagonists for dopamine receptors, particularly the D₂ and D₄ subtypes, which are important targets for antipsychotic medications and potential treatments for Parkinson's disease-related dyskinesias.

Table 4: Binding Affinities of N-Benzylpiperidine Derivatives for Dopamine Receptors

| Compound | Target | Ki (nM) | Reference |

| 8a | D₄ | 205.9 | [13] |

| 8b | D₄ | 169 | [13] |

| 8c | D₄ | 135 | [13] |

| 8w | D₄ | 165 | [13] |

| EG-1-149 | DAT | 5.1 | [15] |

DAT: Dopamine Transporter

Signaling Pathway: Dopamine D2 Receptor (Gαi-coupled)

The following diagram illustrates the canonical signaling pathway of the Gαi-coupled dopamine D2 receptor.

Caption: Simplified Gαi-coupled signaling of the Dopamine D2 receptor.

FDA-Approved Drugs Featuring the N-Benzylpiperidine Scaffold

The versatility and favorable pharmacological properties of the N-benzylpiperidine scaffold are underscored by its presence in a number of FDA-approved drugs for various indications.

Table 5: Selected FDA-Approved Drugs Containing the N-Benzylpiperidine Scaffold

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |

| Donepezil (Aricept®) | Alzheimer's Disease | Acetylcholinesterase Inhibitor |

| Fexofenadine (Allegra®) | Allergic Rhinitis | H₁-Histamine Receptor Antagonist |

| Loperamide (Imodium®) | Diarrhea | µ-Opioid Receptor Agonist |

| Haloperidol (Haldol®) | Schizophrenia, Tourette's Syndrome | Dopamine D₂ Receptor Antagonist |

| Risperidone (Risperdal®) | Schizophrenia, Bipolar Disorder | Dopamine D₂ and Serotonin 5-HT₂A Receptor Antagonist |

| Paroxetine (Paxil®) | Depression, Anxiety Disorders | Selective Serotonin Reuptake Inhibitor (SSRI) |

Conclusion

The N-benzylpiperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its ability to interact with a wide range of biological targets, coupled with its favorable physicochemical properties, has led to the development of numerous successful therapeutics. The examples provided in this guide highlight the broad applicability of this privileged structure, from treating neurodegenerative diseases and cancer to managing allergic conditions and psychiatric disorders. As our understanding of disease biology and target-ligand interactions deepens, the strategic modification and functionalization of the N-benzylpiperidine core will undoubtedly continue to yield novel and effective drug candidates for the foreseeable future. Researchers and drug development professionals are encouraged to further explore the potential of this remarkable scaffold in their quest for new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure‐based design of new N‐benzyl‐piperidine derivatives as multitarget‐directed AChE/BuChE inhibitors for Alzheimer's disease | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]

- 7. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Landscape of 2-(4-Benzylpiperidin-1-yl)ethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-benzylpiperidin-1-yl)ethanamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in interacting with a diverse range of biological targets. This technical guide provides an in-depth exploration of the potential biological activities of its derivatives, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical framework.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been primarily investigated for their potent and selective activities at sigma receptors, with additional research highlighting their potential as inhibitors of acetylcholinesterase (AChE), Ubiquitin-Specific Peptidase 7 (USP7), and Glutaminase 1 (GLS1). The following tables summarize the key quantitative data for representative derivatives, offering a comparative overview of their potencies and selectivities.

Table 1: Sigma Receptor Binding Affinities of this compound Derivatives

| Compound ID | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | Selectivity (σ2/σ1) | Reference |

| BFP | 10.9 ± 3.44 | 142.79 | 13.1 | [1] |

| 2-[125I]BP | 1.6 | - | - | [2] |

| Compound 5 | 1.45 ± 0.43 | 420.5 | 290 | [3] |

| Compound 2 | 7.57 ± 0.59 | - | - | [3] |

| Compound 3 | 2.97 ± 0.22 | - | - | [3] |

| Compound 4 | 3.97 ± 0.66 | - | - | [3] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Derivatives

| Compound ID | AChE (IC50, nM) | BuChE (IC50, µM) | Selectivity (BuChE/AChE) | Reference |

| Compound 5 | 13 | 3.1 | 238 | [3] |

| Compound 21 | 0.56 | ~10,000 | >18,000 | [4] |

Table 3: USP7 and GLS1 Inhibitory Activities of Related Piperidine Derivatives

| Compound Class | Target | Compound ID | IC50 (nM) | Reference |

| N-Benzylpiperidinol | USP7 | L55 | 40.8 | [5] |

| N-Benzylpiperidinol | USP7 | J21 | 41.35 ± 2.16 | [6] |

| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol | GLS1 | 24y | 68 | [7] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the literature for the evaluation of this compound derivatives.

Sigma Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.[4][8][9][10]

Materials:

-

Radioligands: --INVALID-LINK---pentazocine (for σ1) or [³H]DTG (for σ2).

-

Membrane Preparations: Homogenates from tissues or cells expressing sigma receptors (e.g., guinea pig brain, LnCAP cells).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compounds: this compound derivatives at various concentrations.

-

Filtration Apparatus: Glass fiber filters (GF/B or GF/C) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Incubation: In a final volume of 1 mL, combine the membrane preparation, the radioligand at a fixed concentration (e.g., 1-5 nM), and varying concentrations of the test compound. For determining non-specific binding, replace the test compound with haloperidol.

-

Equilibration: Incubate the mixture at 37°C for 150 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibitory activity of compounds against AChE.[2][11][12][13][14]

Materials:

-

Enzyme: Purified acetylcholinesterase.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Buffer: Phosphate buffer (0.1 M, pH 8.0).

-

Test Compounds: this compound derivatives at various concentrations.

-

Microplate Reader.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at 25°C.

-

Initiation of Reaction: Add the ATCI solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

USP7 Inhibitor Screening Assay

This assay is designed to measure the activity of USP7 for screening potential inhibitors.[15][16][17][18][19]

Materials:

-

Enzyme: Purified recombinant USP7.

-

Substrate: Ubiquitin-AMC (Ub-aminomethylcoumarin).

-

Assay Buffer: Provided in commercial kits, typically containing Tris, DTT, and other stabilizing agents.

-

Test Compounds: Piperidine derivatives at various concentrations.

-

Fluorescence Microplate Reader.

Procedure:

-

Pre-incubation: In a 96-well plate, mix the USP7 enzyme with the test compound at various concentrations in the assay buffer. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the Ub-AMC substrate to each well to start the deubiquitination reaction.

-

Fluorescence Measurement: Measure the increase in fluorescence (excitation ~350-380 nm, emission ~440-460 nm) over time using a fluorescence microplate reader. The cleavage of AMC from ubiquitin by USP7 results in an increase in fluorescence.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value by non-linear regression.

Glutaminase 1 (GLS1) Inhibitor Screening Assay

This fluorometric assay is used to screen for inhibitors of GLS1.[20][21][22][23]

Materials:

-

Enzyme: Purified recombinant GLS1.

-

Substrate: L-glutamine.

-

Developer and Enzyme Mix: Proprietary components of commercial kits that couple the production of glutamate to a fluorescent signal.

-

Assay Buffer: Provided in commercial kits.

-

Test Compounds: Piperidine derivatives at various concentrations.

-

Fluorescence Microplate Reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of the test compounds, GLS1 enzyme, and other kit components as per the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, test compound, and GLS1 enzyme.

-

Reaction Initiation: Add the glutamine substrate to initiate the reaction.

-

Signal Development: After a defined incubation period, add the developer and enzyme mix to generate a fluorescent product.

-

Measurement: Measure the fluorescence intensity (e.g., excitation/emission = 535/587 nm) using a fluorescence microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets, which in turn modulate various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow for inhibitor screening.

Caption: Sigma-1 Receptor Signaling Pathway.

Caption: Acetylcholinesterase Inhibition Mechanism.

Caption: USP7 Inhibition and p53 Pathway.

Caption: GLS1 Inhibition in Glutamine Metabolism.

Caption: General Experimental Workflow for Inhibitor Screening.

Conclusion

The this compound core structure represents a highly adaptable and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential across a range of biological targets, including sigma receptors, acetylcholinesterase, USP7, and GLS1, which are implicated in a variety of CNS disorders, cancer, and metabolic diseases. The data and methodologies presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts focusing on structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties will be crucial in translating the potential of these derivatives into clinically viable drug candidates.

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Glutaminase I and glutamine transaminase-ω-amidase pathways in colorectal cancer: Metabolic reprogramming and emerging therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. scribd.com [scribd.com]

- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. amsbio.com [amsbio.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. abcam.co.jp [abcam.co.jp]

- 21. mybiosource.com [mybiosource.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. researchgate.net [researchgate.net]

The Pivotal Role of the 2-(1-Benzylpiperidin-4-yl)ethanamine Scaffold in Neuroprotection and Anti-inflammatory Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Benzylpiperidin-4-yl)ethanamine is a key structural motif that serves as a foundational scaffold in the design and synthesis of a multitude of pharmacologically active compounds, particularly those targeting neurological disorders. While direct and extensive research on the standalone neuroprotective and anti-inflammatory properties of 2-(1-Benzylpiperidin-4-yl)ethanamine is limited, its integral role as a linker and core component in more complex molecules is well-documented. One chemical supplier notes its potential neuroprotective, antioxidant, and anti-inflammatory properties, suggesting it may be a valuable agent for conditions like Alzheimer's disease[1]. This technical guide consolidates the available data on derivatives of 2-(1-Benzylpiperidin-4-yl)ethanamine, highlighting the contribution of this scaffold to their biological activities. The focus will be on the quantitative data, experimental methodologies, and relevant biological pathways associated with these derivatives.

Data Presentation: Quantitative Analysis of Derivatives

The 2-(1-Benzylpiperidin-4-yl)ethanamine scaffold is a common feature in compounds designed to interact with key targets in neurodegenerative and inflammatory pathways. The following tables summarize the quantitative data for various derivatives, showcasing the versatility of this core structure.

Table 1: Cholinesterase Inhibition by Derivatives

| Compound Name | Target | IC50 (µM) | Reference |

| 3,5-dimethoxy benzyl aminobenzamide derivative (8c1) | Acetylcholinesterase (AChE) | 0.61 | [2] |

| 3,5-dimethoxy benzyl aminobenzamide derivative (8c1) | Butyrylcholinesterase (BChE) | 2.04 | [2] |

| N'-2-(4-Benzylpiperidin-1-yl)acylhydrazone derivatives | Acetylcholinesterase (AChE) | Moderate Inhibition | [3] |

| N'-2-(4-Benzylpiperidin-1-yl)acylhydrazone derivatives | Butyrylcholinesterase (BChE) | Moderate Inhibition | [3] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | 0.00056 | [4] |

Table 2: Sigma Receptor Binding Affinity of Derivatives

| Compound Name | Target | Ki (nM) | Reference |

| 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[125I]BP) | Sigma-1 & Sigma-2 | 1.6 | [5] |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Human Sigma-1 Receptor (hσ1R) | 1.45 | [6] |

Table 3: Antioxidant and Neuroprotective Properties of Derivatives

| Compound/Derivative Class | Assay | Outcome | Reference |

| 2-(1-Benzylpiperidin-4-yl)ethanamine | Biochemical assays | Significant antioxidant activity | [1] |

| 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives | Oxygen Radical Absorbance Capacity (ORAC) | Potent antioxidant properties | [7] |

| N'-2-(4-benzylpiperidin-1-yl)alkylamine derivatives (5h and 5k) | Inhibition of ROS generation in SH-SY5Y cells | Neuroprotective action against Aβ and H2O2-mediated cell death | [8] |

Experimental Protocols

Detailed experimental protocols for assessing the neuroprotective and anti-inflammatory properties of compounds containing the 2-(1-Benzylpiperidin-4-yl)ethanamine scaffold are crucial for reproducible research. Below are representative methodologies cited in the literature for key assays.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

-

Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Reagents:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

AChE (from electric eel) or BChE (from equine serum).

-

Phosphate buffer (pH 8.0).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE or BChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance of the yellow product at a specific wavelength (typically 405-412 nm) at regular intervals using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

In Vitro Neuroprotection Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is commonly used to evaluate the neuroprotective effects of compounds against toxins like H₂O₂ or amyloid-beta (Aβ).

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

-

Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y or PC-12 are commonly used.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach and grow for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

-

Introduce the neurotoxic agent (e.g., H₂O₂ or aggregated Aβ peptide) to the wells (except for the control wells) and incubate for another 24 hours.

-

Remove the medium and add MTT solution to each well, followed by incubation for 3-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the control (untreated) cells.

-

Microglial Activation and Cytokine Release Assay

This assay assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines.

-

Principle: Microglial cells, the resident immune cells of the central nervous system, are stimulated with an inflammatory agent like lipopolysaccharide (LPS). The anti-inflammatory effect of a test compound is determined by its ability to reduce the production of inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).

-

Cell Culture: Primary microglia or immortalized microglial cell lines (e.g., BV-2) are used.

-

Procedure:

-

Plate the microglial cells in a 24- or 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (except for the negative control group) and incubate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant.

-

Cytokine Measurement: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6) to quantify their levels in the supernatant.

-

Determine the dose-dependent inhibitory effect of the compound on NO and cytokine production.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General structure of derivatives based on the 2-(1-Benzylpiperidin-4-yl)ethanamine scaffold.

Caption: Experimental workflow for a typical in vitro neuroprotection assay using the MTT method.

Caption: Simplified diagram of cholinergic signaling and the inhibitory action of derivatives.

Conclusion

The 2-(1-Benzylpiperidin-4-yl)ethanamine scaffold is undeniably a privileged structure in the development of therapeutic agents for neurodegenerative diseases. Its presence in potent cholinesterase inhibitors and high-affinity sigma receptor ligands underscores its importance in guiding molecules to their biological targets within the central nervous system. While the direct biological activity of the core molecule itself remains to be thoroughly elucidated with quantitative data, the extensive research on its derivatives provides a strong rationale for its continued use in medicinal chemistry. Future investigations should aim to characterize the standalone neuroprotective and anti-inflammatory profile of 2-(1-Benzylpiperidin-4-yl)ethanamine to fully understand its contribution to the activities of its more complex analogues. This could potentially open new avenues for the development of simpler, yet effective, therapeutic agents.

References

- 1. 2-(1-Benzylpiperidin-4-yl)ethanamine | 86945-25-7 | FB117226 [biosynth.com]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]